The synthesis of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde can be approached through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
While detailed protocols can vary, these general principles guide the synthesis of this compound .
The molecular structure of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde features a pyrimidine ring fused with a phenyl group:
The canonical SMILES representation for this compound is CC1=CC(=CC=C1)C2=NC=C(C=N2)C=O
, which provides insight into its connectivity and geometry . The presence of both aromatic and heterocyclic components suggests potential for diverse chemical interactions.
2-(3-Methylphenyl)pyrimidine-5-carbaldehyde can participate in various chemical reactions:
These reactions are significant for synthesizing more complex molecules in pharmaceutical chemistry and materials science .
The mechanism of action for 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde primarily revolves around its reactivity as an electrophile due to the aldehyde functional group.
This mechanism underlines its utility in proteomics research where modifications can be studied for therapeutic implications .
The physical and chemical properties of 2-(3-Methylphenyl)pyrimidine-5-carbaldehyde include:
These properties are crucial for determining handling procedures and potential applications in laboratory settings .
2-(3-Methylphenyl)pyrimidine-5-carbaldehyde has several scientific applications:
These applications highlight its versatility as a compound that bridges organic chemistry with practical scientific research .
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7